molecular formula C12H22O2 B1623298 Hexyl 2-methyl-3-pentenoate CAS No. 58625-95-9

Hexyl 2-methyl-3-pentenoate

Cat. No. B1623298
CAS RN: 58625-95-9
M. Wt: 198.3 g/mol
InChI Key: BSKRYZBCMPUFRS-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl 2-methyl-3-pentenoate is a fatty acid ester.

Scientific Research Applications

Chemical Rearrangements and Transformations

  • Thermal Rearrangement : Methyl cis-4-methyl-2-pentenoate, closely related to Hexyl 2-methyl-3-pentenoate, undergoes thermal rearrangement at high temperatures, supporting a mechanism involving cyclic 1,5-transfer of hydrogen. This indicates potential thermal stability or reactivity of Hexyl 2-methyl-3-pentenoate under specific conditions (Mcgreer & Chiu, 1968).

  • Hydroesterification Process : The hydroesterification of butadiene with carbon monoxide and methanol involves the production of methyl 3-pentenoate, closely related to Hexyl 2-methyl-3-pentenoate, suggesting potential applications in synthetic chemistry and industrial processes (Matsuda, 1973).

  • Synthesis of Novel Compounds : The synthesis of novel 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates, which shares a structural similarity to Hexyl 2-methyl-3-pentenoate, indicates its potential use in the creation of new chemical compounds (Dejaegher, D’hooghe, & Kimpe, 2008).

  • Isomerization Studies : Studies on the acid-catalyzed isomerization of 2-methyl-pentene-2 to other forms, involving hexyl species, can provide insights into the reactivity and potential catalytic applications of Hexyl 2-methyl-3-pentenoate (Natal-Santiago, Alcalá, & Dumesic, 1999).

Chemical Reactions and Properties

  • Vibrational Energy Relaxation : Research on the vibrational energy relaxation in chemically activated systems, including similar hexyl compounds, can shed light on the dynamic properties of Hexyl 2-methyl-3-pentenoate and its behavior under different energy states (Wrigley, Smith, & Rabinovitch, 1983).

  • Synthesis of Polyester Building Blocks : The synthesis of novel polyester building blocks from pentoses, including compounds like trans-2,5-dihydroxy-3-pentenoic acid methyl ester, suggests potential applications of Hexyl 2-methyl-3-pentenoate in polymer science and materials engineering (Elliot et al., 2017).

  • Conformational Study : A conformational study of SnCl4 complexes of esters, including ethyl 4-methyl-2-pentenoate, informs on the structural behavior of molecules similar to Hexyl 2-methyl-3-pentenoate, which is crucial for understanding its reactivity and potential applications in catalysis or synthesis (Gung & Yanik, 1996).

  • Enzyme-Activated Inhibitors : Research on enzyme-activated inhibitors, such as 2,2-difluoro-5-hexyne-1,4-diamine derived from ethyl 2,2-difluoro-4-pentenoate, may offer insights into potential biomedical applications or biochemical interactions of Hexyl 2-methyl-3-pentenoate (Kendrick, Danzin, & Kolb, 1989).

properties

CAS RN

58625-95-9

Product Name

Hexyl 2-methyl-3-pentenoate

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

hexyl (E)-2-methylpent-3-enoate

InChI

InChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h5,9,11H,4,6-8,10H2,1-3H3/b9-5+

InChI Key

BSKRYZBCMPUFRS-WEVVVXLNSA-N

Isomeric SMILES

CCCCCCOC(=O)C(C)/C=C/C

SMILES

CCCCCCOC(=O)C(C)C=CC

Canonical SMILES

CCCCCCOC(=O)C(C)C=CC

Other CAS RN

85508-08-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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